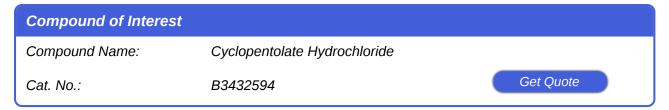


Discovery and synthesis of cyclopentolate hydrochloride and its analogs

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An In-depth Technical Guide to the Discovery and Synthesis of **Cyclopentolate Hydrochloride** and Its Analogs

Introduction

Cyclopentolate hydrochloride is a synthetic antimuscarinic agent widely utilized in ophthalmic practice for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2][3][4] Its rapid onset and shorter duration of action compared to atropine make it a preferred choice for diagnostic eye examinations, particularly in pediatric refraction and in the management of uveitis.[5][6][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of **cyclopentolate hydrochloride** and its analogs, intended for researchers, scientists, and professionals in drug development.

History and Discovery

In the quest for new and improved antispasmodic agents, cyclopentolate was first synthesized in 1952 as a chemical analog of atropine.[5] The research aimed to create derivatives of tropic acid with potent pharmacological actions but with a more favorable duration of effect for clinical applications.[5] Marketed under brand names such as Cyclogyl, Cylate, and Pentolair, it was approved for medical use and has since become an essential tool in ophthalmology.[5][9]



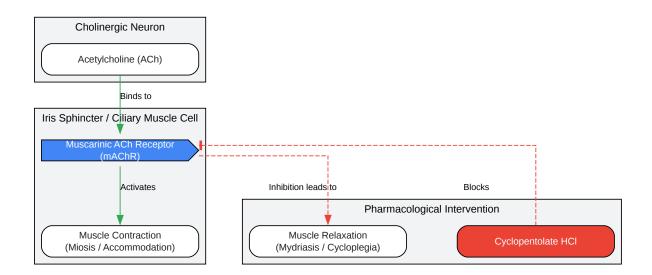
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Cyclopentolate hydrochloride exerts its pharmacological effects by acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][6][10][11] In the eye, acetylcholine is the neurotransmitter that stimulates mAChRs on the iris sphincter muscle, causing pupillary constriction (miosis), and on the ciliary body, leading to muscle contraction for accommodation (focusing on near objects).[2]

By competitively blocking these receptors, cyclopentolate prevents acetylcholine from binding, leading to:

- Mydriasis: Relaxation of the iris sphincter muscle, resulting in dilation of the pupil.[2][12]
- Cycloplegia: Paralysis of the ciliary muscle, which inhibits accommodation.[2][12]

The onset of action is rapid, with maximal effect typically occurring within 15 to 60 minutes, and recovery usually within 24 hours.[2][8][12]





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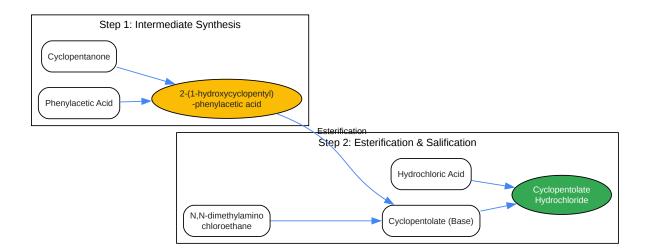
Mechanism of Action of Cyclopentolate Hydrochloride.

Synthesis of Cyclopentolate Hydrochloride

The synthesis of **cyclopentolate hydrochloride** typically involves a two-step process starting from phenylacetic acid or its derivatives. The key intermediate is 2-(1-hydroxycyclopentyl)-phenylacetic acid, which is subsequently esterified.

General Synthesis Pathway

- Step 1: Formation of 2-(1-hydroxycyclopentyl)-phenylacetic acid. This step involves the reaction of a phenylacetate derivative with cyclopentanone. One common method utilizes a Grignard reagent.[13] An alternative route involves the direct reaction of phenylacetic acid with cyclopentanone in the presence of a strong base.[7][14]
- Step 2: Esterification and Salt Formation. The intermediate acid is then esterified with 2- (dimethylamino)ethanol or its chloro-derivative, N,N-dimethylamino chloroethane.[1][14] The resulting ester base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.[1][14]





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General Synthesis Pathway for Cyclopentolate HCl.

Detailed Experimental Protocols

Method 1: Grignard Reaction Approach[1]

- Synthesis of 2-phenyl-2-(1-hydroxycyclopentyl)ethanoic acid (Intermediate):
 - Prepare a suspension of 9 g of sodium phenyl acetate and 2.4 g of magnesium turnings in
 25 cc of anhydrous ether.
 - To the well-stirred suspension, add a solution of 9.4 cc of isopropyl bromide in 50 cc of anhydrous ether.
 - Reflux the mixture for one hour.
 - Add 5 cc of cyclopentanone in 25 cc of anhydrous ether dropwise.
 - o Reflux the mixture for an additional hour.
 - Pour the reaction mixture over ice water containing hydrochloric acid.
 - Separate the ether layer and extract it with 200 cc of 5% sodium hydroxide.
 - The resulting product, 2-phenyl-2-(1-hydroxycyclopentyl)ethanoic acid, is isolated.
- Synthesis of Cyclopentolate Hydrochloride:
 - Reflux a solution of 4.5 g of the intermediate acid and 2.5 g of β-chloroethyl dimethyl amine in 30 cc of dry isopropyl alcohol for 16 hours.
 - Cool and filter the solution to remove solid by-products.
 - Remove the solvent under reduced pressure.
 - Wash the residue with anhydrous ether.



 Dissolve the product in ethyl acetate and crystallize to obtain the hydrochloride salt of the β-(dimethylamino)ethyl ester of 2-phenyl-2-(1-hydroxycyclopentyl) ethanoic acid.

Method 2: Phenylacetic Acid and Base Catalyst Approach[14]

- Synthesis of 2-(1-hydroxycyclopentyl)-phenylacetic acid (Intermediate 3):
 - Under a nitrogen atmosphere, add phenylacetic acid (7.0g) and acetonitrile (250mL) to a
 500mL reaction flask and stir until dissolved.
 - Cool the solution to 0°C and add potassium tert-butoxide (15.0g) portionwise. React at room temperature for 1 hour.
 - Cool the system back to 0°C and slowly add a solution of cyclopentanone (9.0mL) in acetonitrile (140mL).
 - After the addition is complete, slowly warm to room temperature and continue the reaction for 5 hours.
 - Quench the reaction with a saturated ammonium chloride solution.
 - Adjust the aqueous layer to pH 2 with 0.1mol/L hydrochloric acid and extract with dichloromethane to isolate Intermediate 3.

• Synthesis of Cyclopentolate Hydrochloride:

- Add Intermediate 3 (5.0g), ethyl acetate (100mL), and anhydrous potassium carbonate (15.7g) to a reaction flask and stir for 30 minutes.
- Add dimethylaminochloroethane hydrochloride (6.5g) to the system, raise the temperature to 60°C, and react for 1 hour.
- After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure to obtain the cyclopentolate base (Intermediate 4).
- Dilute the product with n-hexane (50 mL) and slowly add hydrochloric acid-ethanol solution (20 mL) dropwise.



- A white solid will precipitate. Stir and crystallize at 0°C for 5 hours.
- Filter and dry the solid to obtain cyclopentolate hydrochloride.

Physicochemical and Pharmacological Data

The properties of **cyclopentolate hydrochloride** are well-documented, making it suitable for ophthalmic formulations.

Property	Value	Reference
Chemical Name	2-(Dimethylamino)ethyl 1- hydroxy-α- phenylcyclopentaneacetate hydrochloride	[8][15]
Molecular Formula	C17H25NO3·HCl	[8]
Molecular Weight	327.85 g/mol	-
Appearance	White, crystalline, odorless solid	[1]
Melting Point	134°C to 138.5°C	[1][14]
Solubility	Very soluble in water, easily soluble in alcohol, slightly soluble in ether	[1]
pH (1% solution)	4.5 to 5.5	[1][15]
LD50 (Oral, rat)	~4000 mg/kg	[5][12]
LD50 (Oral, mouse)	~960 mg/kg	[5][12]

Pharmacokinetic and Pharmacodynamic Properties

The clinical efficacy of cyclopentolate is defined by its rapid onset and moderate duration of action.



Parameter	Value	Reference
Maximal Cycloplegia	25 to 75 minutes post- instillation	[8]
Maximal Mydriasis	15 to 60 minutes post-instillation	[2][12]
Recovery of Accommodation	6 to 24 hours	[8]
Recovery from Mydriasis	May require several days in some individuals	[8]
Available Concentrations	0.5%, 1%, 2% ophthalmic solutions	[4][16]

Analogs of Cyclopentolate

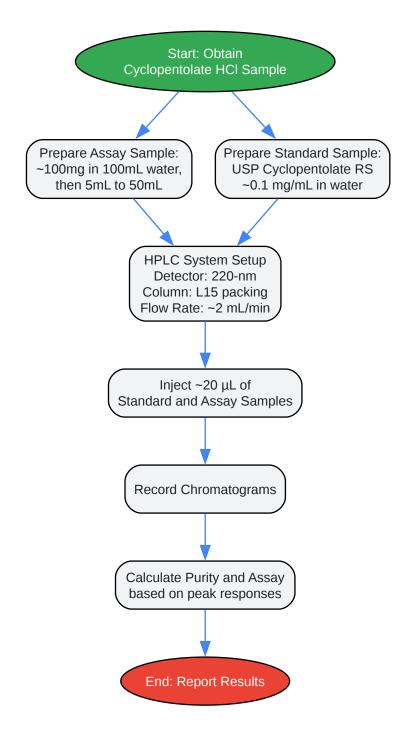
Research into analogs of cyclopentolate has been conducted to explore structure-activity relationships and develop compounds with potentially different pharmacokinetic profiles or therapeutic applications. One example includes the synthesis of cyclopentane-based muraymycin analogs targeting the MraY enzyme, which is involved in bacterial cell wall biosynthesis.[17] While not direct analogs for ophthalmic use, this research highlights the versatility of the cyclopentane scaffold in medicinal chemistry. Another related compound is Cyclopentolate N-Oxide Hydrochloride, which serves as a characterized reference standard. [18]

The synthesis of these analogs often involves complex, multi-step procedures, such as diastereoselective isocyanoacetate aldol reactions, to precisely control the stereochemistry of the molecule, which is crucial for biological activity.[17]

Analytical Methods

The purity and concentration of **cyclopentolate hydrochloride** are typically determined using High-Performance Liquid Chromatography (HPLC), as outlined in the United States Pharmacopeia (USP).[15]





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Workflow for HPLC Analysis of Cyclopentolate HCl.

HPLC Parameters for Assay:[15]

 Mobile Phase: A filtered and degassed mixture of acetonitrile and a pH 3.0 ammonium phosphate buffer (7:3).



- Detector: UV at 220-nm.
- Column: 4.6-mm × 15-cm with L15 packing.
- Flow Rate: Approximately 2 mL per minute.
- Standard Preparation: A solution of USP Cyclopentolate Hydrochloride RS at a concentration of about 0.1 mg/mL.

Conclusion

Cyclopentolate hydrochloride remains a cornerstone of ophthalmic diagnostics due to its reliable and well-characterized pharmacological profile. Its synthesis, originating from foundational organic chemistry principles, has been refined over the years to ensure high purity and yield for pharmaceutical production. Understanding its discovery, mechanism of action, and synthesis provides valuable insights for the ongoing development of new anticholinergic agents and other therapeutic molecules built upon similar chemical scaffolds.

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